(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is an organic compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group, two fluorine atoms, and an ethanamine moiety, which contribute to its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes. Its chemical identity is confirmed by various databases, including PubChem, where it is cataloged under the identifier 2225127-09-1.
This compound falls under the category of aminated aromatic compounds and is classified as a hydrochloride salt. Its IUPAC name is (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine hydrochloride, indicating its stereochemistry and functional groups.
The synthesis of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with difluoroethylamine. This reaction is often facilitated by a catalyst and conducted under controlled conditions to optimize yield and purity.
Key parameters in the synthesis include:
The molecular structure of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride includes:
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds. Potential reactions include:
These reactions often require specific conditions such as temperature adjustments, solvent choice, and reaction time to ensure successful outcomes without undesired side products.
The mechanism of action for (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride primarily involves its interaction with biological targets such as proteins or enzymes. The presence of both bromine and fluorine enhances its binding affinity to specific receptors or enzymes, potentially modulating their activity.
This interaction may lead to alterations in cellular signaling pathways or metabolic processes, making it a candidate for further investigation in therapeutic applications.
Relevant data on melting point, boiling point, and other physical properties are critical for practical applications in laboratories but are not specified in available sources.
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride has potential applications in:
This compound represents a promising area of study within medicinal chemistry due to its unique properties and potential therapeutic applications. Further research will elucidate its full capabilities and applications within scientific disciplines.
Chiral auxiliaries enable precise stereocontrol during the construction of the chiral amine center in (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride. These temporary stereogenic units are covalently attached to the substrate, directing the stereochemical outcome of key bond-forming reactions before being cleaved and recycled. Evans oxazolidinones are particularly effective for this purpose. The auxiliary is first acylated with 4-bromophenylacetic acid derivatives, generating a N-acyloxazolidinone intermediate. Subsequent enolization with strong bases like lithium diisopropylamide forms a (Z)-enolate, which undergoes stereoselective amination via electrophilic azide sources or reductive amination protocols. The bulky 4-bromophenyl group and the auxiliary’s stereochemistry work cooperatively to shield one enolate face, leading to high diastereoselectivity (typically >95% de) [9]. After amination, the auxiliary is cleaved under mild hydrolytic conditions (e.g., lithium hydroxide/hydrogen peroxide), furnishing the enantiopure amine precursor. BINOL-derived auxiliaries offer an alternative strategy, leveraging their axial chirality. N-(BINOL)-protected glycine equivalents undergo diastereoselective alkylation with 4-bromophenacyl bromide derivatives, installing the quaternary carbon center. Hydrogenolysis then cleaves the auxiliary, yielding the target amine scaffold with enantiomeric excesses of 69–86% [9] [10].
The choice of auxiliary impacts both stereoselectivity and functional group compatibility. For example, camphorsultam auxiliaries demonstrate superior (2S,3R)-selectivity (up to 95% de) in analogous aminations compared to oxazolidinones, attributed to their rigid bicyclic framework [9]. Critical parameters include:
Table 1: Chiral Auxiliaries for Asymmetric Amination
Auxiliary Type | Diastereoselectivity (de%) | Key Reaction | Cleavage Method |
---|---|---|---|
Evans Oxazolidinone | >95% | Alkylation/Azidation | Basic Hydrolysis |
BINOL Derivatives | 69–86% | Alkylation | Hydrogenolysis |
Camphorsultam | >95% | Michael Addition | Acidic Hydrolysis |
Catalytic methods provide an atom-economical route to install the gem-difluoro motif with high enantiocontrol, circumventing stoichiometric auxiliaries. Metal-catalyzed electrophilic fluorination represents the most advanced strategy for this compound. Chiral bisoxazoline-copper(I) complexes catalyze the enantioselective fluorination of β-keto esters or α-cyano esters derived from 4-bromophenylacetonitrile. Using reagents like N-fluorobenzene sulfonimide (NFSI), fluorination proceeds via a chelated metal enolate intermediate, where the chiral ligand dictates facial selectivity. The electrophilic fluorine source attacks from the less hindered Re face, affording α-fluoro-α-cyano esters with enantiomeric excesses (ee) of 85–96% [2] [8]. Subsequent reduction of the nitrile and ester functions yields the difluoroethylamine backbone. Palladium catalysis offers complementary stereocontrol. Cationic Pd(II)-(S)-BINAP complexes catalyze fluorination of oxindoles or β-keto esters with NFSI, achieving 75–96% ee [8]. The mechanism involves bidentate substrate coordination to palladium, enhancing α-proton acidity and enabling enolate formation. The steric bulk of the BINAP ligand’s phenyl groups shields the Si face, directing Re-face fluorination.
Critical advancements include:
Table 2: Catalytic Fluorination Systems
Catalyst System | Fluorinating Agent | Substrate | ee (%) | Limitations |
---|---|---|---|---|
Cu(I)-(S)-iPr-box | NFSI | α-Cyano Ester | 85–96 | Moisture-sensitive |
Pd(II)-(S)-BINAP | NFSI | Oxindole | 75–96 | Requires protic solvents |
Ti(IV)-TADDOLate | Selectfluor | β-Keto Ester | ≤90 | Moderate substrate scope |
Racemic mixtures of 1-(4-Bromophenyl)-2,2-difluoroethanamine can be resolved into enantiomerically enriched fractions using physicochemical phenomena or chiral mediators. Self-disproportionation of enantiomers (SDE) exploits subtle differences in intermolecular interactions between enantiomers under achiral conditions. During chromatography on silica gel, the (R,S)-racemate forms transient diastereomeric aggregates through halogen bonding (C-Br···F) or dipole-dipole interactions (C-F···H-N). These aggregates exhibit distinct chromatographic mobilities, leading to fractionation into (S)-enriched (earlier fractions) and (R)-enriched (later fractions) pools. SDE via distillation or sublimation is also feasible, with enantiomeric excess (ee) enhancements of 20–40% reported for structurally similar amines [3]. Diastereomeric salt crystallization remains industrially viable. Treating the racemic amine with enantiopure resolving agents—such as (S)-mandelic acid, (S)-camphorsulfonic acid, or (S)-proline—forms diastereomeric salts with divergent solubility. Crystallization from ethanol/water mixtures enriches the less soluble (S)-amine salt. The Zhou protocol for 3-arylcyclohexylamines demonstrates that (S)-proline delivers >99% de after recrystallization, adaptable to the 4-bromophenyl analog [7]. Boric acid-mediated dynamic resolution enhances ee post-crystallization. Scalemic mixtures (e.g., 70% ee) treated with boric acid form borate esters, which undergo stereoselective adduct formation with N,N,N’,N’-tetramethylethylenediamine (TMEDA). Differential precipitation enriches the (S)-enantiomer to >99% ee, as validated for BINOL derivatives [10].
Key considerations:
Table 3: Resolution Techniques Comparison
Method | Typical ee Enhancement | Throughput | Key Requirement |
---|---|---|---|
Diastereomeric Salt Crystallization | >99% | High | Chiral acid/base |
SDE via Chromatography | 20–40% | Moderate | Strong intermolecular interactions |
Boric Acid/TMEDA | 70% → >99% | Moderate | Boronic acid functionality |
Solid-phase peptide synthesis (SPPS) principles enable the modular and scalable assembly of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride, minimizing purification bottlenecks. The catch-and-release lipidation strategy is adapted for gem-difluoro motifs. A Wang or Rink amide resin loaded with N-Fmoc-glycine undergoes iterative coupling with N-Fmoc-(4-bromophenyl)-α,α-difluoroethylamine building blocks using sustainable coupling agents like 1-tert-butyl-3-ethylcarbodiimide (TBEC). TBEC replaces traditional carbodiimides (e.g., DIC), eliminating toxic byproducts (e.g., hydrogen cyanide) and enabling green solvent mixtures (DMSO/butyl acetate) [4] [6]. After chain assembly, the lipidated amine precursor is cleaved via TFA-mediated hydrolysis, yielding the crude hydrochloride salt. Immobilized chiral auxiliaries offer stereocontrol directly on resin. Evans oxazolidinone auxiliaries bound to trityl chloride resin undergo in situ acylation with 4-bromophenylacetic acid, followed by enolization and stereoselective amination. Auxiliary cleavage with DIBAL-H furnishes the (S)-amine directly, with resin-bound byproducts removed via filtration [6].
Advantages over solution-phase synthesis:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Efficiency
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Purification Steps | Minimal (resin washing) | Multiple (extraction, chromatography) |
Solvent Consumption | 50% lower | High (chromatography-dependent) |
Typical Crude Purity | 86–90% | 60–75% |
Scalability | High (gram-scale demonstrated) | Moderate (solvent handling limits) |
Critical innovations include microwave-assisted TBEC couplings (accelerating reaction kinetics 5-fold) and PurePep® EasyClean resins for one-step deprotection/filtration. These advances position solid-phase synthesis as the optimal route for multi-gram production of this pharmaceutically relevant chiral amine [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1